molecular formula C8H11NOS B3038242 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one CAS No. 832113-95-8

1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one

Cat. No. B3038242
CAS RN: 832113-95-8
M. Wt: 169.25 g/mol
InChI Key: IKIXOTVZPZGDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C6H7NOS . It has a molecular weight of 141.19 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Molecular Structure Analysis

The InChI code for 1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one is 1S/C6H7NOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one is a solid or semi-solid or liquid compound . It is stored at temperatures below -20°C . .

Scientific Research Applications

Petasis Reaction

The Petasis reaction , also called the Petasis Borono–Mannich reaction , is a multicomponent reaction that couples a carbonyl derivative, an amine, and boronic acids to yield substituted amines. This reaction proceeds efficiently in the presence or absence of a specific catalyst and solvent. By employing the Petasis reaction, a diverse range of chiral derivatives can easily be obtained, including α-amino acids . Researchers have explored this reaction for synthesizing structurally simple to complex aryl/allyl amino scaffolds.

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-aminothiophen-3-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-5(2)7(10)6-3-4-11-8(6)9/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIXOTVZPZGDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(SC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268158
Record name 1-(2-Amino-3-thienyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one

CAS RN

832113-95-8
Record name 1-(2-Amino-3-thienyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832113-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-3-thienyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Aminothiophen-3-yl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.